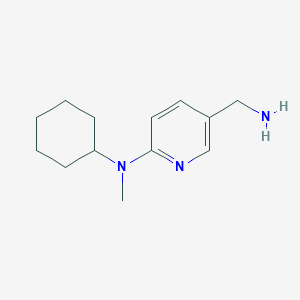

5-(Aminomethyl)-N-cyclohexyl-N-methyl-2-pyridinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(Aminomethyl)-N-cyclohexyl-N-methyl-2-pyridinamine” is a complex organic molecule. It contains an aminomethyl group, which in organic chemistry, is a functional group with the formula -CH2-NH2 . It also contains a pyridinamine group, which is a derivative of pyridine with one or more amine groups attached. The N-cyclohexyl-N-methyl part suggests the presence of a cyclohexyl group (a six-membered cycloalkane ring) and a methyl group attached to the same nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and reactions with acid chlorides .Scientific Research Applications

Transition Metal Complexes

N-[(diphenylphosphino)methyl]-2-pyridinamine and its derivatives have been utilized in forming complexes with various metals. For instance, the reaction of these compounds with palladium(II), copper(I), silver(I) salts, and iron pentacarbonyl has yielded complexes displaying various coordination modes. A notable outcome is a dinuclear silver complex demonstrating a novel P,N(amine),N(pyridyl)-bridging mode, enhanced by argentophilic interaction (Song, Zhang, & Mak, 2002).

Synthesis and Chemical Transformations

Pyrindines and Tetrahydroquinolines Synthesis

Pyrindines and tetrahydroquinolines can be synthesized in a one-pot process involving the coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence. This method involves using compounds such as 2-(aminomethyl)pyridine (Yehia, Polborn, & Müller, 2002).

Ionic Liquid Synthesis

2-Picolylamine, closely related to 5-(Aminomethyl)-N-cyclohexyl-N-methyl-2-pyridinamine, has been used in the synthesis of a new class of ionic liquids. This synthesis involves the aminolysis of cyclohexene oxide and subsequent intramolecular cyclization under environmentally friendly, solvent-free conditions (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).

Biotechnological Applications

Whole-Cell Catalysis

Burkholderia sp. MAK1 has shown the ability to convert different pyridin-2-amines into their hydroxy derivatives, highlighting the potential of biocatalytic processes in creating valuable intermediates for chemical and pharmaceutical industries (Stankevičiūtė et al., 2016).

Other Relevant Studies

Glycosidase Inhibition

2-(Aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives have been synthesized and evaluated for their inhibitory activities against various glycosidases. This research contributes to understanding the potential pharmaceutical applications of similar compounds (Popowycz, Gerber‐Lemaire, Schütz, & Vogel, 2004).

Properties

IUPAC Name |

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-16(12-5-3-2-4-6-12)13-8-7-11(9-14)10-15-13/h7-8,10,12H,2-6,9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZLWUNZOPNKCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid](/img/structure/B1319887.png)

![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)

![4-[4-(3-Oxobutyl)phenoxy]benzonitrile](/img/structure/B1319896.png)